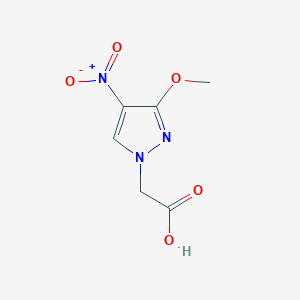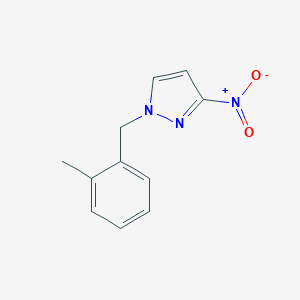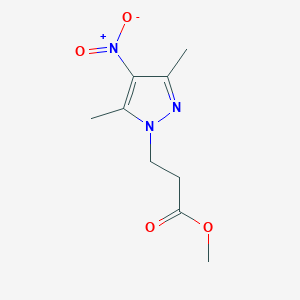
methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .科学的研究の応用
Corrosion Inhibition Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate and similar compounds have been studied for their effectiveness as corrosion inhibitors. For example, the compounds BT36 and BT43, which include similar pyrazolic structures, were found to be very effective in preventing the corrosion of C38 steel in hydrochloric acid solutions. This application is significant in industrial settings where steel corrosion can be a major issue (Missoum et al., 2013).
Antibacterial Properties A study investigating a Ni(II) complex involving a pyrazolic ligand related to methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate showed antibacterial activity. This suggests potential applications of such compounds in developing antibacterial agents, particularly against Gram-negative and Gram-positive bacteria (Titi et al., 2021).
Molecular Structure and Reactivity Studies These compounds are often explored for their interesting molecular structures, which can be significant in various chemical reactions. Studies have been conducted to understand the hydrogen bonding and polarized molecular-electronic structure of these compounds, which can be crucial for designing new molecules with desired properties (Portilla et al., 2007).
Catalytic Properties The catalytic properties of pyrazole-based ligands, which are structurally similar to methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, have been investigated. These studies reveal their potential in catalyzing various chemical reactions, including the oxidation of catechol to quinone. This has implications for industrial and chemical processes where catalysts play a crucial role (Boussalah et al., 2009).
Study of Electronic Structure and Chemical Reactivity Density Functional Theory (DFT) studies on bipyrazolic derivatives, which share structural similarities with methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, have been conducted to understand their electronic structure and chemical reactivity. This kind of study is crucial for designing new molecules with specific properties and reactivities (Wang et al., 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-9(12(14)15)7(2)11(10-6)5-4-8(13)16-3/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNZLHWFLKRMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217059 |
Source


|
| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate | |
CAS RN |
512809-76-6 |
Source


|
| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

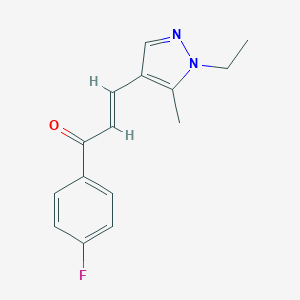
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

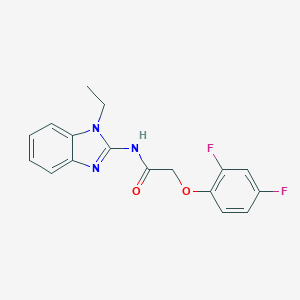


![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
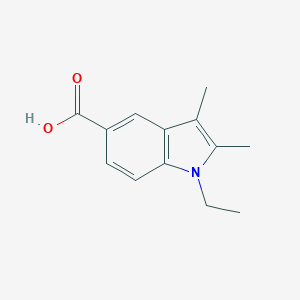

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
